Dipropan-2-yl 3-methylcyclohex-4-ene-1,2-dicarboxylate
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Overview
Description
Dipropan-2-yl 3-methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with the molecular formula C14H24O4 It is a derivative of cyclohexene, featuring two ester groups and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl 3-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl 3-methylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-methylcyclohex-4-ene-1,2-dicarboxylic acid.
Reduction: 3-methylcyclohex-4-ene-1,2-dimethanol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
Dipropan-2-yl 3-methylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dipropan-2-yl 3-methylcyclohex-4-ene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes and receptors in biological systems. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methylcyclohex-4-ene-1,2-dicarboxylic acid: A precursor in the synthesis of dipropan-2-yl 3-methylcyclohex-4-ene-1,2-dicarboxylate.
Methylcyclohexene: A related compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its dual ester groups and the presence of a methyl substituent on the cyclohexene ring. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62174-63-4 |
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Molecular Formula |
C15H24O4 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
dipropan-2-yl 3-methylcyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C15H24O4/c1-9(2)18-14(16)12-8-6-7-11(5)13(12)15(17)19-10(3)4/h6-7,9-13H,8H2,1-5H3 |
InChI Key |
ZYOGBVOISOIZPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC(C1C(=O)OC(C)C)C(=O)OC(C)C |
Origin of Product |
United States |
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